tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
tert-Butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole moiety and a tert-butyl carbamate-protected methylamine group. The 1,2,4-oxadiazole ring is a versatile pharmacophore known for metabolic stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry . The tert-butyl carbamate (Boc) group serves as a protective strategy for amines during synthesis, enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-13(2,3)19-12(18)14-8-10-15-11(16-20-10)9-6-5-7-17(9)4/h5-7H,8H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLACNMHEFZVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available precursors
Formation of 1,2,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a nitrile under acidic or basic conditions to form the oxadiazole ring.
Introduction of Pyrrole Moiety: The pyrrole ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Attachment of tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrrole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The substitution pattern on the 1,2,4-oxadiazole ring critically influences physicochemical and biological properties. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Pyrrole vs.
- Aromatic vs. Aliphatic Substituents: Phenoxyphenyl-substituted analogs (e.g., 20b) exhibit stronger antimicrobial activity due to extended π-conjugation , whereas alkyl chains (e.g., decyl in 4w) favor hydrophobic interactions in enzyme binding .
- Boc-Protected Amines : All tert-butyl carbamate derivatives share acid-labile protection, enabling controlled deprotection (e.g., using HCl/dioxane ).
Physicochemical and Spectral Properties
- NMR Data : While specific data for the target compound are absent, analogs show characteristic 1H NMR shifts for Boc groups (~1.4 ppm for tert-butyl) and oxadiazole-linked methylene groups (~4.3 ppm) . Pyrrole protons typically resonate at 6.5–7.0 ppm .
- Mass Spectrometry : HRMS data for 4w ([M+H]+: 595.3602) and 5q ([M+H]+: 595.3602) confirm structural integrity via exact mass matching .
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